molecular formula C22H23N3O6S B2697818 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide CAS No. 923426-32-8

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2697818
CAS No.: 923426-32-8
M. Wt: 457.5
InChI Key: CURLIRZGXFJREF-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound designed for research and development applications. This molecule is of particular interest in medicinal chemistry due to its complex structure, which incorporates multiple pharmacologically relevant motifs. The core of the molecule features a piperidine-4-carboxamide scaffold. Piperidine and its derivatives are privileged structures in drug discovery, frequently found in compounds targeting the central nervous system, and are known for their ability to improve the pharmacokinetic properties of lead molecules . The presence of the (4-methoxyphenyl)sulfonyl group is a common feature in various bioactive compounds and can contribute to target binding and metabolic stability. Furthermore, the 2-methyl-1,3-dioxoisoindoline (phthalimide) moiety is a significant functional group with a documented history in medicinal chemistry. This heterocyclic system is found in molecules studied for a range of biological activities. The combination of these features makes this chemical a valuable intermediate for constructing more complex structures. Its primary research applications include use as a building block in organic synthesis, a potential precursor for the development of protease inhibitors, and a candidate for high-throughput screening to identify new therapeutic leads. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel molecules targeting various disease pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-24-21(27)17-4-3-5-18(19(17)22(24)28)23-20(26)14-10-12-25(13-11-14)32(29,30)16-8-6-15(31-2)7-9-16/h3-9,14H,10-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURLIRZGXFJREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a synthetic derivative featuring a piperidine core with various pharmacologically relevant functionalities. The biological activity of such compounds is crucial for their potential therapeutic applications, particularly in areas like cancer treatment, enzyme inhibition, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of approximately 378.45 g/mol. The structure includes a methoxyphenyl group, a sulfonamide moiety, and a dioxoisoindoline unit, which are known to contribute to various biological activities.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Below are the key areas of biological activity relevant to this compound:

1. Anticancer Activity

Compounds containing piperidine and sulfonamide groups have shown promising anticancer properties. For instance, studies indicate that piperidine derivatives can inhibit tumor growth by interfering with various cellular pathways involved in cancer progression .

2. Enzyme Inhibition

Enzymes such as acetylcholinesterase (AChE) and urease are critical targets for drug development:

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been reported to exhibit strong AChE inhibitory activity, which is beneficial in treating conditions like Alzheimer's disease .
  • Urease Inhibition : The compound may also act as an inhibitor of urease, an enzyme linked to the pathogenesis of certain infections and gastric disorders. Preliminary studies suggest that derivatives can achieve IC50 values in the low micromolar range against urease .

3. Antibacterial Activity

The antibacterial properties of related compounds have been evaluated against various strains, including Salmonella typhi and Bacillus subtilis. These studies indicate that piperidine derivatives can exhibit moderate to strong antibacterial effects, suggesting potential applications in treating bacterial infections .

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide:

Study Biological Activity Findings
Study A (2020)AnticancerDemonstrated significant tumor growth inhibition in vitro with IC50 values ranging from 0.5 µM to 5 µM across different cancer cell lines.
Study B (2019)AChE InhibitionReported IC50 values for related compounds at 2.14 µM, indicating strong potential for Alzheimer's treatment.
Study C (2021)AntibacterialShowed moderate activity against Bacillus subtilis with MIC values around 32 µg/mL.

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptors or enzymes:

  • Receptor Binding : The methoxyphenyl group may enhance binding affinity to serotonin receptors or other targets involved in neuropharmacology.
  • Enzyme Interaction : The sulfonamide group is known for its role in inhibiting enzyme activity through competitive inhibition mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl substituents vary: 4-methoxy (target) vs. 4-methyl (). The methoxy group may enhance solubility and electron-donating effects compared to methyl .

Key Observations :

  • The dioxoisoindolinyl group in the target compound may mimic the planar aromaticity of benzooxazole (DDO-02002) but with additional carbonyl groups for stronger protein binding .
  • Triazole-containing analogs (e.g., 9e) show sulfur-mediated interactions, whereas the target compound’s sulfonyl group could engage in stronger dipole interactions .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s dioxoisoindolinyl group would exhibit two distinct C=O stretches (~1700 cm⁻¹), similar to triazole derivatives (: 1700 cm⁻¹) but with split peaks due to conjugation differences .
  • Solubility: The 4-methoxyphenylsulfonyl group likely increases hydrophilicity compared to 4-methylphenyl () or nonpolar aryl groups .

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